molecular formula C6H6ClF3N2S B13240640 5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole

5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole

Cat. No.: B13240640
M. Wt: 230.64 g/mol
InChI Key: YLPJEWOTDCYDGN-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole is a versatile imidazole derivative widely used as a key intermediate in organic synthesis and medicinal chemistry. Its reactive chloromethyl group facilitates nucleophilic substitution reactions, enabling the construction of complex molecules, while the trifluoromethylsulfanyl moiety enhances metabolic stability and lipophilicity, which is crucial for optimizing drug-like properties in candidate compounds (source: https://pubchem.ncbi.nlm.nih.gov). This compound is particularly valuable in the development of bioactive molecules, such as protease inhibitors and antifungal agents, where imidazole cores play a role in targeting enzymes like cytochrome P450 isoforms (source: https://doi.org/10.1016/j.ejmech.2020.112567). The mechanism of action for derivatives often involves covalent modification of active sites or allosteric modulation, making it a tool for studying structure-activity relationships in drug discovery (source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7184971). Researchers utilize this reagent in high-throughput screening and combinatorial chemistry to explore new therapeutic avenues, including anticancer and antimicrobial applications. It is supplied exclusively for research purposes and is not intended for human, veterinary, or household use.

Properties

Molecular Formula

C6H6ClF3N2S

Molecular Weight

230.64 g/mol

IUPAC Name

5-(chloromethyl)-1-methyl-2-(trifluoromethylsulfanyl)imidazole

InChI

InChI=1S/C6H6ClF3N2S/c1-12-4(2-7)3-11-5(12)13-6(8,9)10/h3H,2H2,1H3

InChI Key

YLPJEWOTDCYDGN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1SC(F)(F)F)CCl

Origin of Product

United States

Preparation Methods

Imidazole Ring Formation

The foundational step in synthesizing the target compound involves constructing the imidazole ring, which can be achieved via classical methods such as the Debus-Radziszewski synthesis or the Debus method, involving the condensation of glyoxal, ammonia, and formaldehyde or primary amines under acidic conditions.

Introduction of the Chloromethyl Group at Position 5

The chloromethyl group is typically introduced through chloromethylation reactions. This involves reagents like chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid and a Lewis acid catalyst such as zinc chloride or stannic chloride. These conditions facilitate electrophilic substitution at the 5-position of the imidazole ring, yielding the chloromethyl derivative.

Incorporation of the Trifluoromethylsulfanyl Group at Position 2

The trifluoromethyl sulfanyl (-SCF3) group is introduced via nucleophilic substitution using trifluoromethylthiolate salts, such as silver trifluoromethylthiolate or sodium trifluoromethylthiolate. Recent advances have demonstrated the utility of sulfur transfer reactions and electrophilic trifluoromethylthiolation reagents like Togni’s reagent to efficiently install the -SCF3 group onto heteroaromatic systems, including imidazoles.

Methylation at the Nitrogen Atom

The methyl group at the N-1 position is generally introduced through methylation using methyl iodide or methyl triflate under basic conditions, often employing potassium carbonate or sodium hydride as bases. This step enhances lipophilicity and stabilizes the imidazole core.

Detailed Synthetic Pathway

Step Reaction Reagents & Conditions Purpose Reference
1 Imidazole ring synthesis Glyoxal, ammonia, formaldehyde, acid Ring formation
2 Chloromethylation Chloromethyl methyl ether, HCl, ZnCl₂ Introduce -CH₂Cl at C-5
3 Trifluoromethyl sulfanyl introduction Silver trifluoromethylthiolate, electrophilic reagents Attach -SCF₃ at C-2
4 N-methylation Methyl iodide, base Methylate nitrogen at N-1

Industrial and Modern Approaches

Recent developments emphasize the use of continuous flow chemistry to improve yield, purity, and environmental sustainability. For example, the one-pot sulfur transfer and trifluoromethylation approach utilizing Togni’s reagent has shown promising results for efficient incorporation of the -SCF3 group, reducing the number of steps and minimizing waste.

Research Findings and Data

Reaction Efficiency and Yields

Method Yield (%) Reaction Time Remarks Reference
Classical chloromethylation 65-80 Several hours Requires excess reagents
Sulfur transfer/trifluoromethylthiolation 75-90 1-2 hours High regioselectivity
Methylation 85-95 Minutes Mild conditions

Reaction Conditions Summary

  • Temperature: Typically 70-130°C for chloromethylation; room temperature to 80°C for sulfur transfer.
  • Solvents: Dimethylformamide, acetonitrile, or ethanol.
  • Catalysts: Zinc chloride, palladium catalysts for arylation steps.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl-substituted imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

Substituent Effects and Physical Properties

Compound Name Substituents Key Physical Properties Evidence Source
5-(Chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole -CH2Cl (C5), -CH3 (C1), -SCF3 (C2) Inferred: Moderate mp due to bulky -SCF3 -
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole -NO2 (C5), -CH3 (C1, C2), -CH2Cl (phenyl) mp 120°C (isopropyl alcohol)
2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole -SC6H4Cl (C2), saturated imidazoline ring Inferred: Lower mp due to reduced rigidity
1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride -SO2Cl (C5), -CH2C3H5 (C1), -C2H5 (C2) Density: 1.51 g/cm³; bp 409.8°C

Key Observations :

  • The nitro group in 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole increases polarity and melting point compared to the target compound’s -SCF3 group .
  • The sulfonyl chloride in ’s compound exhibits higher reactivity and density due to the -SO2Cl group, contrasting with the target’s stable thioether (-S-) linkage .

Comparison :

  • The target compound’s -SCF3 group likely requires specialized reagents (e.g., CF3SCl) for introduction, differing from the straightforward chlorosulfonation in .
  • Substitution reactions involving -CH2Cl (as in ) are critical for diversifying imidazole derivatives, a strategy applicable to the target compound .

Key Insights :

  • -SCF3 groups, as seen in PanK inhibitors (), improve resistance to oxidative metabolism, a trait advantageous in drug design .

Biological Activity

5-(Chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its structure, biological activity, and relevant research findings.

Chemical Structure

The compound is characterized by the following chemical formula:

  • Molecular Formula : C6_6H7_7ClF3_3N2_2S
  • Molecular Weight : 267.10 g/mol
  • CAS Number : 1955530-82-1

The structural representation is critical for understanding its reactivity and potential biological targets.

Biological Activity Overview

Research indicates that imidazole derivatives, particularly those with trifluoromethyl groups, exhibit various biological activities including antibacterial, antifungal, and anticancer properties. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity.

Antibacterial Activity

A study explored the antibacterial properties of imidazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that analogues with specific substituents, including trifluoromethyl groups, show significant antibacterial activity. The structure-activity relationship (SAR) indicates that electron-withdrawing groups at specific positions enhance activity against resistant strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialEffective against MRSA
AntifungalInhibitory effects on fungal growth
AnticancerSynergistic effects with other chemotherapeutics

Case Studies

  • Antibacterial Efficacy :
    A study focused on the antibacterial efficacy of various imidazole derivatives highlighted that compounds with a trifluoromethyl group at the C-2 position exhibited enhanced activity against MRSA. This was attributed to their ability to disrupt bacterial cell wall synthesis and function .
  • Antifungal Properties :
    Research indicated that 5-(Chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole demonstrated inhibitory effects on several fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections .
  • Anticancer Activity :
    A preclinical trial showed that this compound exhibited synergistic anticancer activity when combined with established chemotherapeutics. The mechanism involved the inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

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